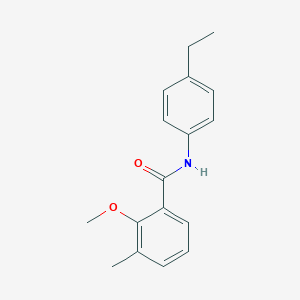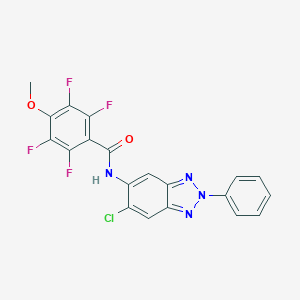![molecular formula C19H19F4N3O4S B250813 2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B250813.png)
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-tetrafluoro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound is commonly referred to as TFB or TFB-MP.
Mecanismo De Acción
The mechanism of action of TFB is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In cancer cells, TFB has been shown to inhibit the activity of the protein kinase B/Akt pathway, which is involved in cell survival and proliferation. In dopamine receptors, TFB has been shown to bind to the receptor and inhibit its activity, leading to a decrease in dopamine signaling.
Biochemical and Physiological Effects:
TFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, TFB has been shown to induce apoptosis, or programmed cell death, which can lead to the death of cancer cells. In dopamine receptors, TFB has been shown to decrease dopamine signaling, which can lead to a decrease in dopamine-related behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFB has several advantages for use in lab experiments, including its high potency and specificity for its target proteins and receptors. However, TFB also has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of TFB, including the development of new drugs based on its structure, the investigation of its potential use as a probe for imaging dopamine receptors, and the further study of its mechanism of action in cancer cells and dopamine receptors. Additionally, further studies are needed to fully understand the potential advantages and limitations of TFB for use in lab experiments.
Métodos De Síntesis
The synthesis of TFB involves several steps, including the reaction of 4-aminobenzonitrile with 4-(methylsulfonyl)piperazine, followed by the reaction of the resulting compound with 2,3,5,6-tetrafluoro-4-methoxybenzoyl chloride. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
TFB has been studied extensively for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, TFB has been shown to inhibit the growth of various cancer cells, including breast, lung, and ovarian cancer cells. In neuroscience, TFB has been studied for its potential use as a probe for imaging dopamine receptors. In drug discovery, TFB has been used as a lead compound for the development of new drugs.
Propiedades
Fórmula molecular |
C19H19F4N3O4S |
|---|---|
Peso molecular |
461.4 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O4S/c1-30-18-16(22)14(20)13(15(21)17(18)23)19(27)24-11-3-5-12(6-4-11)25-7-9-26(10-8-25)31(2,28)29/h3-6H,7-10H2,1-2H3,(H,24,27) |
Clave InChI |
QDBHYARFYBHNTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
SMILES canónico |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)



![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![Methyl 2-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250747.png)
![N-{4-[(2-methoxy-3-methylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250748.png)
![N-(4-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}phenyl)-2-furamide](/img/structure/B250749.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-[4-(acetylamino)phenyl]-5-chloro-1-naphthamide](/img/structure/B250751.png)

